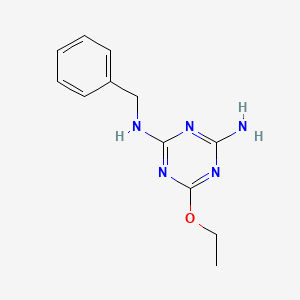
Phenylbeta-D-glucopyranosidedihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylbeta-D-glucopyranosidedihydrate is a glycoside compound, specifically a phenyl glucoside. It consists of a glucose molecule bonded to a phenyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a model compound for studying glycosides and their interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylbeta-D-glucopyranosidedihydrate can be synthesized through the reaction of phenol with glucose in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond. The product is then purified through recrystallization from water, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylbeta-D-glucopyranosidedihydrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gluconic acid derivatives, while reduction can produce glucitol derivatives.
Applications De Recherche Scientifique
Phenylbeta-D-glucopyranosidedihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bonds and their properties.
Biology: The compound is used to investigate the interactions between glycosides and proteins or enzymes.
Mécanisme D'action
The mechanism of action of phenylbeta-D-glucopyranosidedihydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory cells. This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which is a key regulator of inflammatory responses .
Comparaison Avec Des Composés Similaires
Phenylbeta-D-glucopyranosidedihydrate can be compared with other similar compounds, such as phenylbeta-D-galactopyranoside. While both compounds have similar structures, they exhibit different interactions and properties due to the orientation of the hydroxyl groups on the sugar moiety . This highlights the importance of small structural differences in determining the behavior and applications of glycosides.
List of Similar Compounds
- Phenylbeta-D-galactopyranoside
- Phenylalpha-D-glucopyranoside
- Phenylbeta-D-mannopyranoside
These compounds share similar structural features but differ in their specific interactions and applications.
Propriétés
Formule moléculaire |
C12H20O8 |
|---|---|
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;dihydrate |
InChI |
InChI=1S/C12H16O6.2H2O/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7;;/h1-5,8-16H,6H2;2*1H2/t8-,9-,10+,11-,12-;;/m1../s1 |
Clé InChI |
YTEQAZMSVOMPFE-GZWYNECLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.O.O |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)
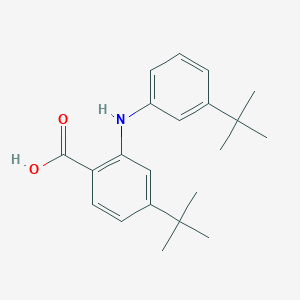

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
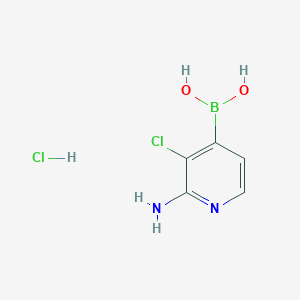
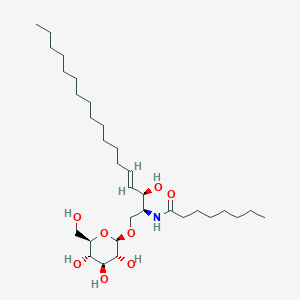
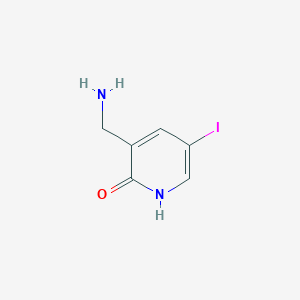
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)

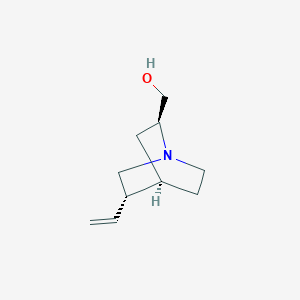
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
